1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-9-15-18-10-14(11-21(15)20-12)19-16(22)17-8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHLCZNJKWETAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazolo[1,5-a]pyrimidine core or the phenethylurea moiety .
Scientific Research Applications
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an antitumor agent and its ability to inhibit specific enzymes . Additionally, its photophysical properties make it useful in the development of fluorescent probes and sensors for various analytical applications .
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects in different applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and pharmacological distinctions between 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea and analogous compounds:
Key Comparative Insights:
Substitution at the 6-position (e.g., urea, carboxamide, or aryl groups) dictates target specificity. For instance, anagliptin’s carboxamide and cyanopyrrolidine groups confer DPP-4 selectivity , while antifungal activity in compound 3a correlates with hydroxyl and isopropoxy substituents .
Urea Linker Modifications :
- The phenethyl group in the target compound likely enhances hydrophobic interactions vs. shorter alkyl chains (e.g., propyl in ) or polar linkers (e.g., coumarin in ).
- Phenylurea derivatives (e.g., 6a in ) show reduced solubility compared to alkyl-urea analogs, impacting bioavailability .
Biological Activity Trends: Antifungal pyrazolo[1,5-a]pyrimidines (–5) require electron-withdrawing substituents (e.g., fluorine) for activity, whereas DPP-4 inhibitors like anagliptin rely on hydrogen-bonding motifs (e.g., cyanopyrrolidine) . Fluorescent derivatives (e.g., PC in ) demonstrate the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in non-therapeutic applications .
Biological Activity
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action, primarily through:
- Enzyme Inhibition : They often act as inhibitors of specific enzymes involved in cellular signaling pathways.
- Anticancer Activity : Many derivatives show promise in targeting cancer cell proliferation by inducing apoptosis and inhibiting tumor growth.
- Neuropharmacological Effects : Some compounds have been studied for their potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Biological Activity Overview
Anticancer Potential
A study published in MDPI highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound demonstrated significant inhibition of cell proliferation in various cancer models. Notably, it induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines through activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Enzyme Inhibition Studies
Research has shown that this compound effectively inhibits phosphodiesterase enzymes. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various physiological processes including vasodilation and neurotransmitter release .
Neuropharmacological Effects
In a neuropharmacological study, the compound was found to enhance the release of serotonin and norepinephrine in animal models. This suggests potential applications for mood disorders such as depression and anxiety .
Q & A
Q. What are the optimized synthetic routes for 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multicomponent reactions (MCRs) or stepwise functionalization. For example:
- Regioselective synthesis : Use aromatic aldehydes, β-ketoesters, and aminopyrazoles under reflux in ethanol/acetic acid to form the pyrazolo[1,5-a]pyrimidine core .
- Urea coupling : React the 6-amino-pyrazolo[1,5-a]pyrimidine intermediate with phenethyl isocyanate in dry THF at 0–5°C, followed by stirring at room temperature for 12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.
- Critical parameters : Reaction temperature, solvent polarity, and catalyst (e.g., p-toluenesulfonic acid for MCRs) significantly affect regioselectivity and yield (typically 60–75% for analogous compounds) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For pyrazolo[1,5-a]pyrimidines, characteristic peaks include:
- Pyrimidine C-6: ~160 ppm (¹³C NMR)
- Urea NH protons: δ 8.2–9.0 ppm (¹H NMR, DMSO-d₆) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₇H₁₈N₆O: calc. 323.1615).
- X-ray crystallography : Resolve ambiguous regiochemistry; pyrazolo[1,5-a]pyrimidines often exhibit planar geometry with intermolecular hydrogen bonding .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
Methodological Answer:
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO. Measure saturation concentration via UV-Vis (λmax ~270 nm for pyrazolo[1,5-a]pyrimidines).
- Stability : Incubate in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24 hours. Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., methyl) show enhanced stability .
Advanced Research Questions
Q. What strategies address regiochemical challenges during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Computational modeling : Use DFT (B3LYP/6-31G*) to predict regioselectivity in MCRs. Electron-rich aminopyrazoles favor nucleophilic attack at the pyrimidine C-6 position .
- Steric control : Bulky substituents (e.g., phenethyl in urea) direct reaction pathways. For example, 2-methyl groups on the pyrazole ring reduce steric hindrance, improving yield by 15–20% .
- Catalytic optimization : Pd/C or CuI in DMF enhances coupling efficiency for aryl-urea formation .
Q. How can researchers resolve contradictions in biological activity data for structurally similar analogs?
Methodological Answer:
-
Meta-analysis : Compare IC₅₀ values from kinase inhibition assays (e.g., EGFR, CDK2) for analogs with varying substituents. For example:
Substituent (R) EGFR IC₅₀ (nM) CDK2 IC₅₀ (nM) 2-Methyl 12 ± 2 45 ± 5 2-Cyano 8 ± 1 28 ± 3 Data from suggest electron-withdrawing groups enhance kinase binding. -
Molecular dynamics simulations : Analyze ligand-protein binding modes (e.g., using AutoDock Vina). Pyrazolo[1,5-a]pyrimidines with urea linkers exhibit stronger hydrogen bonding with kinase hinge regions .
Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?
Methodological Answer:
- Kinase profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. Measure ATPase activity via luminescence.
- Apoptosis assays : Treat cancer cells (e.g., HCT-116) with 1–10 µM compound for 48 hours. Quantify caspase-3/7 activation (Caspase-Glo® assay) and mitochondrial membrane potential (JC-1 dye) .
- SAR studies : Synthesize analogs with modified urea linkers (e.g., replacing phenethyl with cyclohexyl). Compare logP (measured via shake-flask) and cellular uptake (LC-MS/MS quantification) .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Lipophilicity (logP) : Target 2–3 for oral bioavailability.
- CYP450 inhibition : Screen for CYP3A4/2D6 interactions.
- Molecular docking : Prioritize analogs with predicted high binding affinity to target proteins (e.g., PARP-1). For pyrazolo[1,5-a]pyrimidines, urea groups improve solubility but may require PEGylation for in vivo stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
